N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a pivalamide group, and a 3-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Pivalamide Group: The pivalamide group is introduced by reacting the benzofuran intermediate with pivaloyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of 3-Chlorophenyl Moiety: The final step involves the coupling of the 3-chlorophenyl group to the benzofuran-pivalamide intermediate using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide can be compared with other benzofuran derivatives and compounds containing similar functional groups. Some similar compounds include:
N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the 3-chlorophenyl moiety but differs in the benzamide structure.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a similar 3-chlorophenyl group but has a nicotinamide core.
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides: Similar in having a chlorophenyl group but differs in the core structure.
The uniqueness of this compound lies in its specific combination of the benzofuran ring, pivalamide group, and 3-chlorophenyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,3)19(25)23-16-14-9-4-5-10-15(14)26-17(16)18(24)22-13-8-6-7-12(21)11-13/h4-11H,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPYSKNWINHURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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